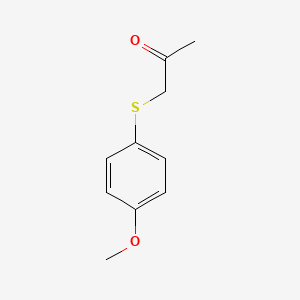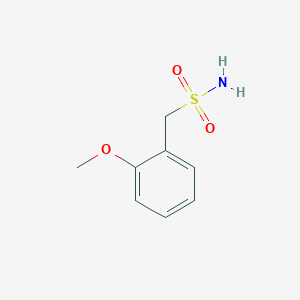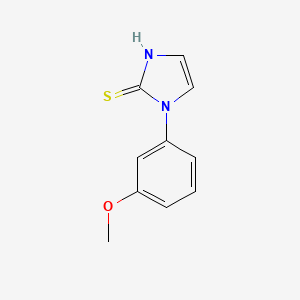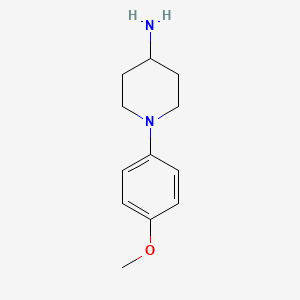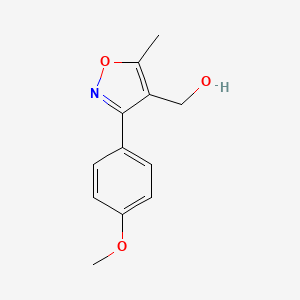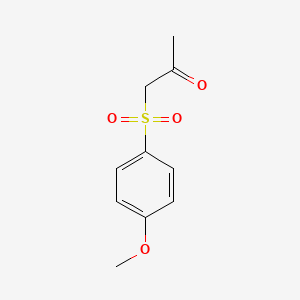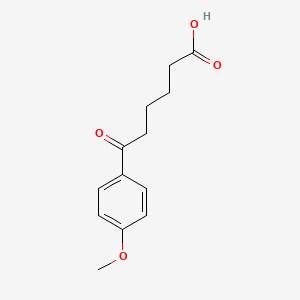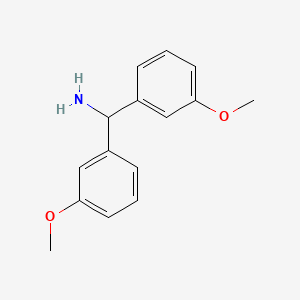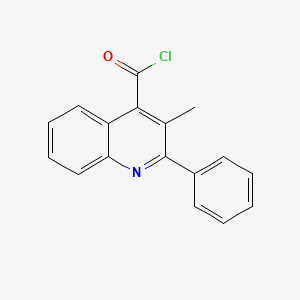
3-Methyl-2-phenylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound "3-Methyl-2-phenylquinoline-4-carbonyl chloride" is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis. The presence of a carbonyl chloride group in the molecule suggests potential reactivity towards nucleophiles, making it a candidate for further chemical transformations.
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies such as Michael addition, as seen in the synthesis of a novel quinolinone compound . The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. This method could potentially be adapted for the synthesis of "3-Methyl-2-phenylquinoline-4-carbonyl chloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Quinoline derivatives typically exhibit interesting structural features. For instance, the crystal structure of a related quinolinium chloride compound was determined to belong to the monoclinic system with space group P21/c . X-ray crystallography is a common technique used to elucidate the molecular geometry of such compounds. Density functional theory (DFT) calculations can also provide insights into the molecular structure, as demonstrated in the study of a hydroxy-phenylquinolinone .
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be quite varied. For example, cyclopalladated compounds derived from quinolines can react with alkynes to form organometallic compounds with η^3-allylic moieties . Similarly, reactions with thionyl chloride can lead to the formation of dithioloquinolinones or bis(dichloroquinolyl)methyl trisulphanes from methylquinolines . These reactions highlight the potential of "3-Methyl-2-phenylquinoline-4-carbonyl chloride" to undergo diverse transformations, possibly including cyclization reactions or the formation of new carbon-sulfur bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be studied using various analytical techniques. The optical properties, such as the cut-off wavelength and transparency in the visible spectrum, can be determined using UV-Vis spectroscopy . The thermal stability can be assessed through thermogravimetric and differential thermal analysis . Mechanical properties like hardness can be evaluated using Vickers microhardness studies . These properties are crucial for understanding the material's suitability for specific applications and can guide the development of new quinoline-based materials.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : A novel compound structurally similar to 3-Methyl-2-phenylquinoline-4-carbonyl chloride was synthesized using Michael addition, and its structure was analyzed using X-ray crystallography. This demonstrates the compound's potential in synthetic chemistry applications (Fatma et al., 2017).
Biological and Pharmacological Activities
- Antioxidant and Antimicrobial Activities : Compounds related to 3-Methyl-2-phenylquinoline-4-carbonyl chloride have been evaluated for their antioxidant, antifungal, and antibacterial activities. For instance, certain derivatives exhibited significant free radical scavenging activity and showed promising antibacterial and antifungal properties (Jyothish Kumar & Vijayakumar, 2017).
Analytical Chemistry
- Chromatographic Analysis : In the field of analytical chemistry, derivatives of 3-Methyl-2-phenylquinoline-4-carbonyl chloride have been used as fluorescent derivatization reagents for amines, demonstrating their utility in high-performance liquid chromatography (Ishida et al., 1991).
Materials Science
- Optical and Luminescent Properties : A study on 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride, a compound related to 3-Methyl-2-phenylquinoline-4-carbonyl chloride, revealed interesting optical and luminescent properties, indicating potential applications in materials science (Nirosha et al., 2014).
Molecular Design and Drug Development
- Drug Design Applications : Derivatives of 3-Methyl-2-phenylquinoline-4-carbonyl chloride have been studied for their potential in drug design, particularly as antagonists for specific receptors, indicating their relevance in pharmacological research (Carling et al., 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11-15(17(18)20)13-9-5-6-10-14(13)19-16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNVYYLWUVEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-phenylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



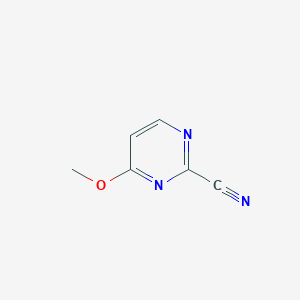

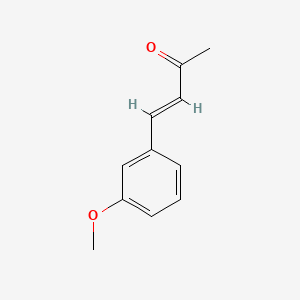
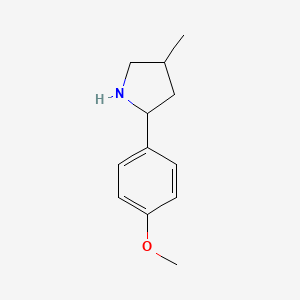
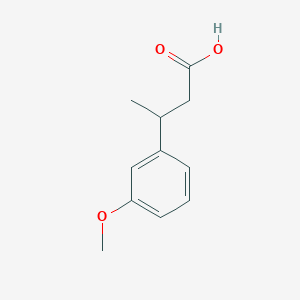
![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)
